Cas no 862483-52-1 (cycloheptylthiourea)

cycloheptylthiourea 化学的及び物理的性質
名前と識別子
-
- Thiourea,N-cycloheptyl-
- cycloheptylthiourea
- CYCLOHEPTYL-THIOUREA
- N-cycloheptylThiourea
- Thiourea,cycloheptyl
- Thiourea,N-cycloheptyl
- STEAROYLCOENZYMEA
- WBNUBZZHHXFAGK-UHFFFAOYSA-N
- AKOS005254776
- EN300-124715
- SCHEMBL1605352
- DTXSID40540652
- 1-cycloheptylthiourea
- SCHEMBL8345551
- MFCD08277608
- 862483-52-1
- FT-0769283
-
- MDL: MFCD08277608
- インチ: InChI=1S/C8H16N2S/c9-8(11)10-7-5-3-1-2-4-6-7/h7H,1-6H2,(H3,9,10,11)
- InChIKey: WBNUBZZHHXFAGK-UHFFFAOYSA-N
- ほほえんだ: C1CCCC(CC1)NC(=S)N
計算された属性
- せいみつぶんしりょう: 172.10300
- どういたいしつりょう: 172.10341969g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 128
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 70.1Ų
じっけんとくせい
- 密度みつど: 1.07
- ふってん: 279.2°C at 760 mmHg
- フラッシュポイント: 122.7°C
- 屈折率: 1.556
- PSA: 70.14000
- LogP: 2.63360
cycloheptylthiourea セキュリティ情報
cycloheptylthiourea 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
cycloheptylthiourea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB424683-5 g |
Cycloheptylthiourea |
862483-52-1 | 5 g |
€935.60 | 2023-07-18 | ||
TRC | C993773-25mg |
cycloheptylthiourea |
862483-52-1 | 25mg |
$ 50.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1197758-1g |
Cycloheptylthiourea |
862483-52-1 | 98% | 1g |
¥ƅȣƅɂ | 2023-07-25 | |
Enamine | EN300-124715-50mg |
cycloheptylthiourea |
862483-52-1 | 95.0% | 50mg |
$54.0 | 2023-10-02 | |
Enamine | EN300-124715-1000mg |
cycloheptylthiourea |
862483-52-1 | 95.0% | 1000mg |
$230.0 | 2023-10-02 | |
1PlusChem | 1P004K8A-1g |
Thiourea,N-cycloheptyl- |
862483-52-1 | 95% | 1g |
$330.00 | 2025-02-21 | |
abcr | AB424683-5g |
Cycloheptylthiourea; . |
862483-52-1 | 5g |
€935.60 | 2025-02-19 | ||
abcr | AB424683-1g |
Cycloheptylthiourea; . |
862483-52-1 | 1g |
€467.00 | 2025-02-19 | ||
A2B Chem LLC | AC12042-10g |
Cycloheptylthiourea |
862483-52-1 | 95% | 10g |
$1541.00 | 2024-04-19 | |
Ambeed | A371683-1g |
Cycloheptyl-thiourea |
862483-52-1 | 95% | 1g |
$310.0 | 2024-04-17 |
cycloheptylthiourea 関連文献
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1. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
cycloheptylthioureaに関する追加情報
Professional Introduction to Cycloheptylthiourea (CAS No. 862483-52-1)
Cycloheptylthiourea, identified by the Chemical Abstracts Service Number (CAS No.) 862483-52-1, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic thiol derivative has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The compound features a cycloheptyl group attached to a thiourea moiety, which imparts unique reactivity and functionalization possibilities, making it a valuable intermediate in the synthesis of more complex molecules.
The structural motif of Cycloheptylthiourea contributes to its broad utility in chemical transformations. The presence of both sulfur and nitrogen atoms in its core structure allows for participation in various coordination chemistry interactions, nucleophilic substitutions, and metal-organic frameworks (MOFs) formations. These characteristics are particularly relevant in the development of novel catalysts and materials with enhanced selectivity and stability, areas where cutting-edge research is actively exploring the potential of such thiol-based compounds.
In recent years, Cycloheptylthiourea has been investigated for its role as a building block in the synthesis of biologically active scaffolds. Its incorporation into pharmacophores has shown promise in modulating enzyme activities and receptor interactions. For instance, derivatives of this compound have been explored as potential inhibitors in the treatment of metabolic disorders and inflammatory conditions. The cycloheptyl group, with its rigid bicyclic structure, provides steric hindrance that can fine-tune binding affinities, while the thiourea moiety offers opportunities for hydrogen bonding and ionic interactions with biological targets.
One of the most compelling aspects of Cycloheptylthiourea is its adaptability in synthetic methodologies. Researchers have leveraged its reactivity to develop novel cross-coupling reactions, including thiourea-mediated C-N bond formations that are pivotal in constructing complex heterocyclic systems. These advances are particularly relevant in drug discovery pipelines, where efficient construction of molecular diversity is essential for identifying lead compounds with optimal pharmacokinetic properties.
The pharmaceutical industry has also shown interest in Cycloheptylthiourea for its potential as a precursor to sulfur-containing drugs. Sulfur-based pharmacophores are widely recognized for their role in medicinal chemistry due to their ability to engage with biological systems through multiple interaction mechanisms. For example, studies have demonstrated that thiourea derivatives can exhibit antimicrobial and antiviral properties by disrupting essential metabolic pathways in pathogens. This has spurred further investigation into optimizing Cycloheptylthiourea derivatives for therapeutic applications.
From a materials science perspective, Cycloheptylthiourea has been explored as a component in advanced polymer formulations. Its incorporation into polymeric matrices enhances thermal stability and chemical resistance, making it useful in high-performance coatings and adhesives. Additionally, the compound’s ability to form coordination complexes with transition metals has opened avenues for developing smart materials that respond to environmental stimuli, such as pH changes or metal ion concentrations.
The synthesis of Cycloheptylthiourea itself presents an intriguing challenge due to the need for precise functional group control. Modern synthetic approaches often involve multi-step sequences that require careful optimization to achieve high yields and purity. Advances in catalytic methods have significantly improved access to this compound, enabling larger-scale production for industrial applications. These synthetic breakthroughs underscore the growing importance of heterocyclic thiol derivatives like Cycloheptylthiourea in both academic research and industrial chemistry.
Future research directions for Cycloheptylthiourea are likely to focus on expanding its utility in drug discovery and material science. Innovations such as computational modeling and high-throughput screening may accelerate the identification of novel derivatives with enhanced biological activity or material properties. Furthermore, green chemistry principles are expected to influence synthetic strategies, emphasizing sustainable methodologies that minimize waste and energy consumption.
In conclusion, Cycloheptylthiourea (CAS No. 862483-52-1) represents a fascinating compound with diverse applications across pharmaceuticals, materials science, and chemical synthesis. Its unique structural features offer opportunities for innovation at multiple levels, from developing new therapeutics to creating advanced materials with tailored functionalities. As research continues to uncover new possibilities for this versatile molecule, its significance is poised to grow further within the scientific community.
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